Lipophilicity Comparison: LogP 4.40 for 2-Bromo-N,N-dimethyl-4-(trifluoromethyl)aniline Versus LogP 2.77 for the Non-Brominated Precursor
The target compound exhibits a calculated LogP of 4.40, substantially higher than the LogP of 2.77 for its non-brominated precursor N,N-dimethyl-4-(trifluoromethyl)aniline (CAS 329-17-9) . This LogP increase of 1.63 units—corresponding to approximately a 43-fold increase in octanol-water partition coefficient—is directly attributable to the ortho-bromine substitution. For medicinal chemistry applications where balanced lipophilicity is critical for membrane permeability and metabolic stability, the brominated analog provides a markedly different physicochemical profile that cannot be achieved through manipulation of the non-halogenated core alone.
| Evidence Dimension | Octanol-water partition coefficient (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.40 |
| Comparator Or Baseline | N,N-dimethyl-4-(trifluoromethyl)aniline (CAS 329-17-9); LogP = 2.77 |
| Quantified Difference | ΔLogP = +1.63 (approximately 43× increase in partition coefficient) |
| Conditions | Calculated physicochemical property; source data from ChemSrc |
Why This Matters
Procurement of the brominated compound is essential for SAR studies requiring lipophilicity in the LogP 4-5 range for membrane permeability optimization, a parameter inaccessible with the non-halogenated precursor.
